N1-Benzyl-4-phenyl-1h-imidazole-1,2-diamine
CAS No.: 736177-06-3
Cat. No.: VC5065950
Molecular Formula: C16H16N4
Molecular Weight: 264.332
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 736177-06-3 |
---|---|
Molecular Formula | C16H16N4 |
Molecular Weight | 264.332 |
IUPAC Name | 1-N-benzyl-4-phenylimidazole-1,2-diamine |
Standard InChI | InChI=1S/C16H16N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-10,12,18H,11H2,(H2,17,19) |
Standard InChI Key | WZEXVTCTFSPTGX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Analysis
Molecular Identity and Nomenclature
N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine is systematically named according to IUPAC guidelines as 1-N-[(phenylmethyl)-4-phenyl-1H-imidazole-1,2-diamine. Its CAS registry number, 736177-06-3 , ensures unambiguous identification in regulatory and commercial contexts. Synonyms include LS-10820 (Key Organics product code) and variations such as 1-benzyl-4-phenylimidazole-1,2-diamine . The SMILES notation encodes its connectivity , while the InChIKey CBFOGZNSSXSKSW-UHFFFAOYSA-N facilitates digital database searches .
Table 1: Key Identifiers and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 278.35 g/mol | |
CAS Number | 736177-06-3 | |
SMILES | C1=CC=C(C=C1)CNC2=C(N=C(N2)C3=CC=CC=C3)N | |
InChIKey | CBFOGZNSSXSKSW-UHFFFAOYSA-N |
Crystallographic and Conformational Insights
While direct crystallographic data for N1-benzyl-4-phenyl-1H-imidazole-1,2-diamine is limited, analogous benzimidazole derivatives offer structural insights. For example, N-substituted benzimidazoles exhibit planarity distortions depending on substituent bulkiness. In 2-(4-hexyloxyphenyl)-1-benzyl-1H-benzimidazole, the benzyl group induces a dihedral angle of 15.2° between the benzimidazole core and the 4-hexyloxyphenyl ring . This suggests that the benzyl group in N1-benzyl-4-phenyl-1H-imidazole-1,2-diamine may similarly influence molecular packing and intermolecular interactions, such as π-π stacking or C–H···π bonds .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N1-benzyl-4-phenyl-1H-imidazole-1,2-diamine likely follows a multi-step condensation strategy common to imidazole derivatives. A plausible route involves:
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Formation of the imidazole core: Reacting benzylamine with a diketone or aldehyde precursor under acidic conditions.
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Functionalization at C4: Introducing the phenyl group via nucleophilic substitution or cross-coupling reactions.
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Diamine installation: Amination at the C2 position using ammonia or a protected amine source .
For instance, the synthesis of N1-(3-chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine employs 3-chlorobenzylamine and a phenyl-substituted imidazole precursor under reflux with sodium metabisulfite. Adapting this method, substituting 3-chlorobenzylamine with benzylamine could yield the target compound.
Reaction Optimization and Challenges
Key challenges include regioselectivity in imidazole ring formation and avoiding over-alkylation. Catalytic systems such as palladium complexes or Lewis acids (e.g., ZnCl₂) may enhance yield . Solvent choice (e.g., ethanol or DMF) and reaction temperature (typically 80–120°C) critically influence reaction kinetics .
Physicochemical Properties and Stability
Table 2: Predicted Physicochemical Properties
Property | Value | Method of Estimation |
---|---|---|
LogP (Partition Coefficient) | ~3.2 | Calculated via PubChem |
Hydrogen Bond Donors | 2 (NH groups) | Structural analysis |
Hydrogen Bond Acceptors | 4 | Structural analysis |
Stability Under Ambient Conditions
The compound is stable at room temperature when stored in inert atmospheres but may degrade under prolonged UV exposure due to aromatic ring photooxidation . Moisture-sensitive functional groups (e.g., free amines) necessitate desiccated storage .
Hazard Parameter | Classification | Precautionary Measure |
---|---|---|
Oral Toxicity | H302 | P301 + P312 + P330 |
Dermal Toxicity | H312 | P280 |
Inhalation Toxicity | H332 | P264 |
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